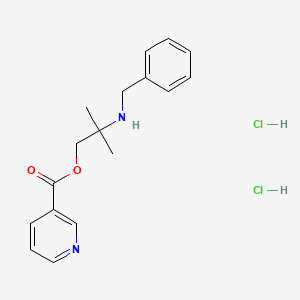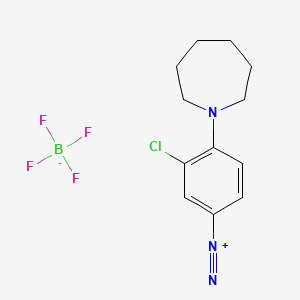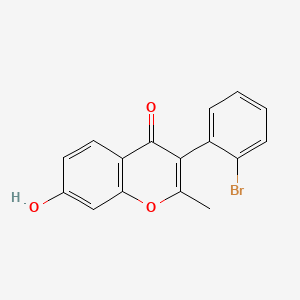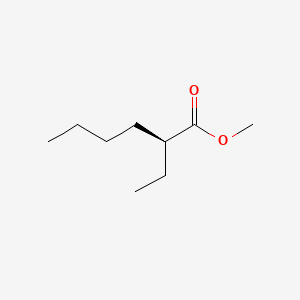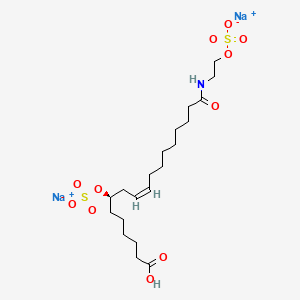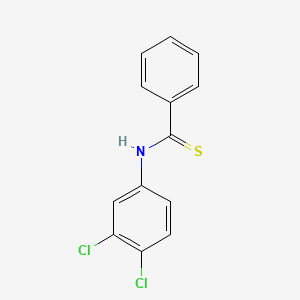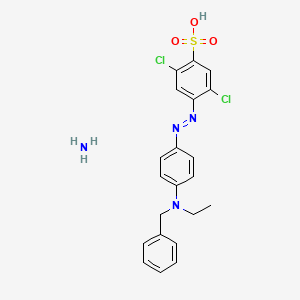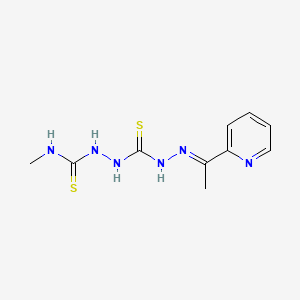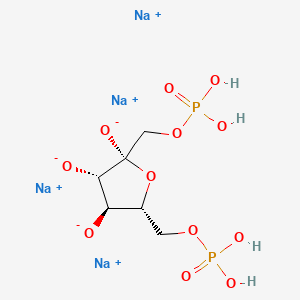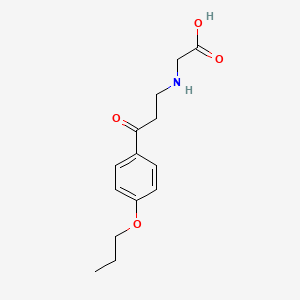
N-(3-Oxo-3-(4-propoxyphenyl)propyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Oxo-3-(4-propoxyphenyl)propyl)glycine is a synthetic organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.34 g/mol . This compound is characterized by the presence of a glycine moiety attached to a 3-oxo-3-(4-propoxyphenyl)propyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-3-(4-propoxyphenyl)propyl)glycine typically involves the reaction of glycine with 3-oxo-3-(4-propoxyphenyl)propyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated synthesizers. These methods ensure high yield and purity of the final product, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Oxo-3-(4-propoxyphenyl)propyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Oxo-3-(4-propoxyphenyl)propyl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-Oxo-3-(4-propoxyphenyl)propyl)glycine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-tert-butoxy-3-oxopropyl)glycine: A similar compound with a tert-butoxy group instead of a propoxy group.
N-(3-oxo-3-phenylpropyl)glycine: Lacks the propoxy group, making it less hydrophobic.
Uniqueness
N-(3-Oxo-3-(4-propoxyphenyl)propyl)glycine is unique due to its propoxy group, which imparts specific chemical properties such as increased hydrophobicity and potential for unique interactions with biological targets .
Propriétés
Formule moléculaire |
C14H19NO4 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
2-[[3-oxo-3-(4-propoxyphenyl)propyl]amino]acetic acid |
InChI |
InChI=1S/C14H19NO4/c1-2-9-19-12-5-3-11(4-6-12)13(16)7-8-15-10-14(17)18/h3-6,15H,2,7-10H2,1H3,(H,17,18) |
Clé InChI |
XCOIGGQLVNJDPF-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)CCNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


